REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12]B1OB(C)OB(C)O1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:12][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
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9.419 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
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110 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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7.68 mL
|
Type
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reactant
|
Smiles
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CB1OB(OB(O1)C)C
|
Name
|
|
Quantity
|
22.64 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
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6.33 g
|
Type
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catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture stirred for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 6 h
|
Duration
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6 h
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Type
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STIRRING
|
Details
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the mixture stirred vigorously for 1 h
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through celite
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Type
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WASH
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Details
|
washing through with ethyl acetate/THF (1:1
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Type
|
ADDITION
|
Details
|
Brine (100 mL) was added
|
Type
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CUSTOM
|
Details
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separation of layers
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Type
|
CUSTOM
|
Details
|
resulted in a thick emulsion
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Type
|
CUSTOM
|
Details
|
After removal of all volatiles, ethyl acetate (300 mL)
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Type
|
ADDITION
|
Details
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was added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
giving rise to a biphasic mixture
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
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EXTRACTION
|
Details
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the aqueous phase was extracted with ethyl acetate (3×100 mL)
|
Type
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WASH
|
Details
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The combined organics were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
The resulting oil was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
then purified via flash column chromatography (SiO2, ethyl acetate/isohexane, 3:7, v/v)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |